molecular formula C17H19NO2 B7464968 (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone

(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone

Cat. No. B7464968
M. Wt: 269.34 g/mol
InChI Key: QKEFRZKTEOSTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone, also known as ENM, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ENM is a small molecule that belongs to the class of morpholine derivatives and has a molecular weight of 311.40 g/mol.

Mechanism of Action

The mechanism of action of (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone is not fully understood. However, it is known that (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone interacts with various proteins and enzymes in the body, leading to its biological activities. (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has been shown to interact with COX-2, leading to the inhibition of its activity. (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has also been shown to interact with the NS5B polymerase of the HCV, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are involved in the inflammatory response. (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has also been found to induce apoptosis in cancer cells by activating the caspase pathway. (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has been shown to inhibit the replication of the HCV and the dengue virus.

Advantages and Limitations for Lab Experiments

(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has several advantages for lab experiments. It is easy to synthesize, and the yield and purity obtained from the synthesis method are high. (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has been extensively studied for its potential applications in scientific research, and its biological activities have been well documented. However, (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has some limitations. It is a synthetic compound, and its safety profile is not fully understood. More research is needed to determine its toxicity and potential side effects.

Future Directions

There are several future directions for the study of (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone. One potential application of (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone is in the development of anti-inflammatory drugs. (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has been shown to inhibit the activity of COX-2, making it a potential candidate for the development of drugs that target this enzyme. Another potential application of (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone is in the development of anti-cancer drugs. (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of drugs that target cancer cells. (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone also has potential applications in the development of anti-viral drugs. It has been shown to inhibit the replication of the HCV and the dengue virus, making it a potential candidate for the development of drugs that target these viruses. Further research is needed to fully understand the mechanism of action of (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone and its potential applications in scientific research.

Synthesis Methods

(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone can be synthesized using a simple one-pot reaction method. The synthesis involves the condensation of 2-naphthol and 2-(2-ethyl-4-morpholinyl) acetyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone by the elimination of hydrogen chloride. The yield of (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone obtained from this method is high, and the purity is also excellent.

Scientific Research Applications

(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This makes (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone a potential candidate for the development of anti-inflammatory drugs.
(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has also been found to exhibit anti-cancer properties. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has been tested on various cancer cell lines, including breast, lung, and colon cancer cells, and has shown promising results.
(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has also been tested for its anti-viral properties. It has been found to inhibit the replication of the hepatitis C virus (HCV) by targeting the viral NS5B polymerase. (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has also been shown to inhibit the replication of the dengue virus by targeting the viral RNA-dependent RNA polymerase.

properties

IUPAC Name

(2-ethylmorpholin-4-yl)-naphthalen-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-16-12-18(9-10-20-16)17(19)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11,16H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEFRZKTEOSTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCO1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone

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